molecular formula C16H22N2O3 B2741531 Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate CAS No. 1235652-29-5

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2741531
CAS No.: 1235652-29-5
M. Wt: 290.363
InChI Key: UVHAYQGZRRADPU-UHFFFAOYSA-N
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Description

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate is a versatile chemical compound used in various scientific research fields. This compound is known for its applications in medicinal chemistry, drug discovery, and chemical synthesis. It is a derivative of piperidine, a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate typically involves the reaction of 2-methylbenzoyl chloride with piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: It can be reduced using agents such as lithium aluminum hydride to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antitubercular agents and protein kinase inhibitors.

    Drug Discovery: This compound serves as a lead compound in the development of new drugs targeting specific biological pathways.

    Chemical Synthesis: It is employed in the synthesis of complex organic molecules through directed transition metal-catalyzed sp3 C-H activation.

    Biological Research: The compound is used in studies investigating the biological activity of piperidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: A simpler derivative of piperidine used in similar applications.

    Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Another piperidine derivative with comparable biological activities.

Uniqueness

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and medicinal chemistry.

Properties

IUPAC Name

methyl 4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-5-3-4-6-14(12)15(19)17-11-13-7-9-18(10-8-13)16(20)21-2/h3-6,13H,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHAYQGZRRADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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